[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Description
[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid (Compound ID: 2051492 in ) is a pyrrole-derived carboxylic acid characterized by a fluorine-substituted phenyl ring at position 5, an acetyl group at position 3, and a methyl group at position 2 of the pyrrole core. This compound is part of a broader class of pyrrole derivatives studied for their pharmacological and material science applications. Its molecular formula is C₁₆H₁₅FNO₃, with a molecular weight of 289.30 g/mol (based on analogous compounds in ).
Properties
IUPAC Name |
2-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-9-13(10(2)18)7-14(17(9)8-15(19)20)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASZBWVLWKWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC(=O)O)C2=CC=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for developing new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Variations in Carboxylic Acid Chain Length
Implications :
- The acetic acid derivative’s shorter chain favors solubility and bioavailability, while the propanoic acid analog’s extended chain increases logP, making it more membrane-permeable but less water-soluble .
Substituent Modifications on the Phenyl Ring
Implications :
Core Heterocycle Modifications
Implications :
Functional Group Additions for Bioactivity
Implications :
Impact of Halogen Substitutions
Implications :
Biological Activity
The compound [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid , also known by its CAS number 913837-60-2 , is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 289.3 g/mol . Its structure features a pyrrole ring substituted with an acetyl group and a fluorophenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FNO3 |
| Molecular Weight | 289.3 g/mol |
| CAS Number | 913837-60-2 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 478.4 ± 45.0 °C |
| Flash Point | 243.1 ± 28.7 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key proteins involved in cell proliferation and survival, such as MDM2, which is known to regulate p53 activity in cancer cells .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| H460 (Lung) | 193.93 |
| A549 (Lung) | 208.58 |
| HT-29 (Colon) | 238.14 |
| SMMC-7721 (Liver) | 274.60 |
These findings suggest that the compound has a promising profile for further development as an anticancer agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Nature evaluated the efficacy of various pyrrole derivatives against human cancer cell lines, noting that compounds similar to this compound showed promising results in reducing cell viability in vitro . The study highlighted the importance of structural modifications in enhancing cytotoxic activity.
Case Study 2: Mechanistic Insights
Research conducted on related compounds has provided insights into potential mechanisms by which these pyrrole derivatives induce apoptosis in cancer cells. The inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways were observed, suggesting a multifaceted approach to their anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
